molecular formula C14H16N4O2 B2466857 (E)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-(furan-2-yl)acrylamide CAS No. 1798421-73-4

(E)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2466857
CAS No.: 1798421-73-4
M. Wt: 272.308
InChI Key: GJCPRIOZVCSIGH-AATRIKPKSA-N
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Description

(E)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C14H16N4O2 and its molecular weight is 272.308. The purity is usually 95%.
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Biological Activity

(E)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-(furan-2-yl)acrylamide, with the CAS number 1798421-73-4, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₁₄H₁₆N₄O₂
  • Molecular Weight : 272.30 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of a pyrimidine derivative with a furan-based acrylamide. The specific synthetic pathway may vary based on the desired purity and yield, but it generally follows established protocols for amide bond formation.

Biological Activity

The biological activity of this compound has been primarily investigated in the context of its potential as an anti-cancer agent. Here are key findings from various studies:

Anticancer Activity

  • Cell Proliferation Inhibition : Studies have shown that derivatives similar to this compound exhibit significant inhibition of cell proliferation in various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against human cancer cells such as A431 (vulvar epidermal carcinoma) and MCF7 (breast cancer) .
  • Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit key signaling pathways involved in cell growth and survival. This includes modulation of the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. For example:

  • Gram-positive Bacteria : Moderate activity was observed against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative Bacteria : The compound exhibited lower efficacy against Escherichia coli and Pseudomonas aeruginosa .

Case Studies

Several case studies have explored the biological effects of related compounds, providing insights into their therapeutic potential:

  • Study on Pyrimidine Derivatives : A study investigating various pyrimidine derivatives found that modifications at specific positions significantly enhanced their anticancer activity, suggesting that structural optimization could lead to more potent compounds .
  • Combination Therapies : Research has indicated that combining this compound with existing chemotherapeutics may enhance therapeutic efficacy while reducing side effects .

Data Tables

Property Value
Molecular FormulaC₁₄H₁₆N₄O₂
Molecular Weight272.30 g/mol
Anticancer IC50 (A431)~10 µM
Antimicrobial ActivityModerate against S. aureus

Properties

IUPAC Name

(E)-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-18(2)14-15-8-7-11(17-14)10-16-13(19)6-5-12-4-3-9-20-12/h3-9H,10H2,1-2H3,(H,16,19)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCPRIOZVCSIGH-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CNC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC=CC(=N1)CNC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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